N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide
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Overview
Description
3-[3-Chloro-4-(piperidin-1-yl)phenyl]-1-(4-methylbenzoyl)thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a thiourea group, a piperidine ring, and a chlorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-4-(piperidin-1-yl)phenyl]-1-(4-methylbenzoyl)thiourea typically involves the reaction of 3-chloro-4-(piperidin-1-yl)aniline with 4-methylbenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-Chloro-4-(piperidin-1-yl)phenyl]-1-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-[3-chloro-4-(piperidin-1-yl)phenyl]-1-(4-methylbenzoyl)thiourea is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-Chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylbenzoyl)thiourea
- 3-[3-Chloro-4-(pyrrolidin-1-yl)phenyl]-1-(4-methylbenzoyl)thiourea
Uniqueness
3-[3-Chloro-4-(piperidin-1-yl)phenyl]-1-(4-methylbenzoyl)thiourea is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The combination of the thiourea group with the chlorinated phenyl ring and piperidine moiety makes this compound distinct from other similar derivatives.
Properties
Molecular Formula |
C20H22ClN3OS |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H22ClN3OS/c1-14-5-7-15(8-6-14)19(25)23-20(26)22-16-9-10-18(17(21)13-16)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3,(H2,22,23,25,26) |
InChI Key |
XZIAISJAUYRZES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
Origin of Product |
United States |
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